![molecular formula C9H7NOS B1407303 2-Methylbenzo[d]thiazole-4-carbaldehyde CAS No. 1261784-71-7](/img/structure/B1407303.png)
2-Methylbenzo[d]thiazole-4-carbaldehyde
Übersicht
Beschreibung
2-Methylbenzo[d]thiazole-4-carbaldehyde is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the second position and a carboxaldehyde group at the fourth position on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Wirkmechanismus
Target of Action
Related compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for their anti-inflammatory properties . These compounds have shown significant inhibition of COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
Related compounds have demonstrated cox-1 and cox-2 inhibition . This suggests that 2-Methylbenzo[d]thiazole-4-carbaldehyde might interact with these enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation.
Result of Action
Related compounds have shown significant anti-inflammatory activity, suggesting that this compound might also exhibit similar effects .
Biochemische Analyse
Biochemical Properties
2-Methylbenzothiazole-4-carboxaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active molecules. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . This inhibition can affect the levels of neurotransmitters in the brain, potentially impacting mood and behavior.
Cellular Effects
2-Methylbenzothiazole-4-carboxaldehyde has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MAO enzymes can lead to changes in the levels of neurotransmitters, which in turn can affect cell signaling pathways related to mood regulation . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-Methylbenzothiazole-4-carboxaldehyde involves its binding interactions with biomolecules. It acts as an inhibitor of MAO enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzothiazole-4-carboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methylbenzothiazole-4-carboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of MAO enzymes and the subsequent increase in neurotransmitter levels . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Methylbenzothiazole-4-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the oxidative deamination of neurotransmitters . This interaction can affect metabolic flux and the levels of metabolites in the brain. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.
Transport and Distribution
The transport and distribution of 2-Methylbenzothiazole-4-carboxaldehyde within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the mitochondria, where it interacts with MAO enzymes. This localization is essential for its inhibitory effects on neurotransmitter metabolism.
Subcellular Localization
2-Methylbenzothiazole-4-carboxaldehyde is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the mitochondria, where it interacts with MAO enzymes . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The presence of the compound in these compartments is essential for its role in modulating neurotransmitter levels and influencing cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]thiazole-4-carbaldehyde typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction. The reaction proceeds efficiently under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzo[d]thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Methylbenzothiazole-4-carboxylic acid.
Reduction: 2-Methylbenzothiazole-4-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[d]thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound without the methyl and carboxaldehyde groups.
2-Methylbenzothiazole: Lacks the carboxaldehyde group.
Benzothiazole-4-carboxaldehyde: Lacks the methyl group.
Uniqueness
2-Methylbenzo[d]thiazole-4-carbaldehyde is unique due to the presence of both the methyl and carboxaldehyde groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWJEOURRVHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


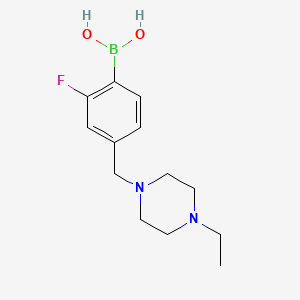
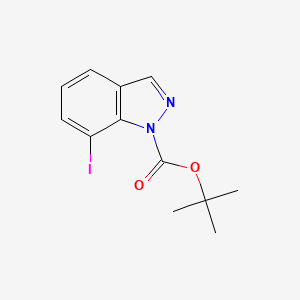
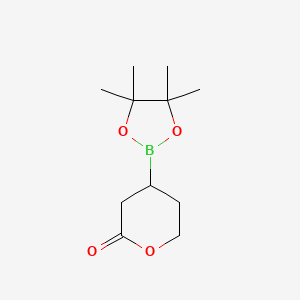
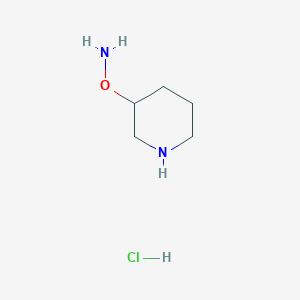


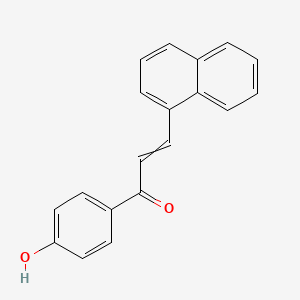
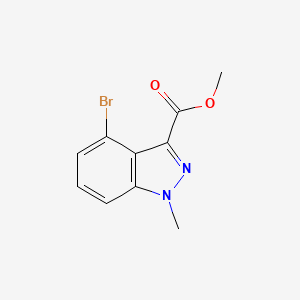

![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)


